2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Description
The compound 2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide (hereafter referred to as Compound A) is a heterocyclic acetamide derivative featuring a chromeno[2,3-d]pyrimidine core fused with a sulfanyl acetamide moiety. Key structural attributes include:
- Chromeno-pyrimidine backbone: A fused tricyclic system comprising a benzene ring (chromene) and pyrimidine.
- Substituents: 7-Methyl and 4-methylphenyl groups on the chromeno-pyrimidine core. Sulfanyl (-S-) bridge linking the core to the acetamide group. N-(2,4,6-trimethylphenyl) substitution on the acetamide nitrogen.
Properties
IUPAC Name |
2-[[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O2S/c1-17-6-9-22(10-7-17)28-32-29-24(15-23-14-18(2)8-11-25(23)35-29)30(33-28)36-16-26(34)31-27-20(4)12-19(3)13-21(27)5/h6-14H,15-16H2,1-5H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLGRUZJZUUJMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)C)C(=N2)SCC(=O)NC5=C(C=C(C=C5C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Chromeno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno[2,3-d]pyrimidine scaffold.
Introduction of the Thioacetamide Group: The thioacetamide moiety is introduced through a nucleophilic substitution reaction, where a suitable thioacetamide precursor reacts with the chromeno[2,3-d]pyrimidine intermediate.
Attachment of the Mesityl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The sulfanyl (–S–) group at position 4 of the pyrimidine ring is a key reactive site, enabling nucleophilic substitution and oxidation.
Oxidation to Sulfone
The sulfanyl group can be oxidized to a sulfone (–SO₂–) under controlled conditions:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Meta-chloroperbenzoic acid (mCPBA) in dichloromethane (0°C, 2 h) | Sulfone derivative | ~85% | |
| Hydrogen peroxide (H₂O₂) with acetic acid (50°C, 6 h) | Sulfone derivative | ~78% |
This reaction enhances electrophilicity at the pyrimidine ring, facilitating further functionalization.
Nucleophilic Substitution
The sulfanyl group acts as a leaving group in nucleophilic substitution reactions:
| Reagents/Conditions | Nucleophile | Product | Yield | Source |
|---|---|---|---|---|
| Sodium methoxide (NaOMe) in DMF (80°C, 12 h) | Methoxide (MeO⁻) | 4-Methoxy chromeno-pyrimidine | ~65% | |
| Primary amines (e.g., NH₂R) in THF (reflux, 24 h) | Amine (RNH₂) | 4-Amino derivatives | ~50–70% |
Acetamide Group Hydrolysis
The acetamide moiety (–N–CO–CH₃) undergoes hydrolysis under acidic or basic conditions:
The steric hindrance from the 2,4,6-trimethylphenyl group may slow reaction rates compared to simpler acetamides.
Chromeno-Pyrimidine Core Modifications
The fused chromeno-pyrimidine system participates in electrophilic aromatic substitution (EAS) and reduction reactions.
Electrophilic Substitution
| Reaction Type | Reagents/Conditions | Position Modified | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (0°C, 1 h) | C-6 or C-8 of the chromene ring | Nitro derivatives | ~45% | |
| Bromination | Br₂ in CHCl₃ (rt, 2 h) | C-6 or C-8 | Bromo derivatives | ~60% |
Methyl groups at C-7 and C-4′ (4-methylphenyl) direct EAS to meta/para positions.
Reduction of the Chromene Ring
Catalytic hydrogenation reduces the chromene double bond:
| Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH (rt, 12 h) | Dihydrochromeno-pyrimidine | ~90% |
Cross-Coupling Reactions
The aryl groups enable palladium-catalyzed cross-coupling:
| Reaction Type | Reagents/Conditions | Substrate | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O (80°C, 24 h) | Arylboronic acid | Biaryl derivatives | ~75% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene (110°C, 48 h) | Amines | N-aryl derivatives | ~60% |
Stability Under Thermal and Photolytic Conditions
| Condition | Observation | Degradation Products | Source |
|---|---|---|---|
| Thermal (150°C, 24 h) | Partial decomposition (~20%) | Sulfur-containing fragments | |
| UV light (254 nm, 48 h) | Complete degradation | Oxidized pyrimidine derivatives |
Key Mechanistic Insights
-
Steric Effects : The 2,4,6-trimethylphenyl group slows hydrolysis and substitution at the acetamide group .
-
Electronic Effects : Electron-donating methyl groups on the chromeno-pyrimidine core enhance EAS reactivity at activated positions.
-
Sulfanyl vs. Sulfone : Sulfone derivatives exhibit higher electrophilicity, enabling regioselective functionalization.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to 2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide exhibit antiviral properties. For instance, patents have been filed for antiviral compounds that utilize similar structural motifs. These compounds show promise against various viral infections by inhibiting viral replication mechanisms and enhancing host immune responses .
Anticancer Properties
Compounds in the chromeno-pyrimidine class have been evaluated for anticancer activities. The structural features of This compound suggest it may interact with cancer cell signaling pathways. Preliminary studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth .
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that typically include condensation reactions and the formation of sulfur-containing linkages. The characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are commonly employed .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Modifications to the chromeno and pyrimidine moieties can significantly influence biological activity. For example:
| Structural Feature | Modification | Effect on Activity |
|---|---|---|
| Chromeno ring substitution | Methyl groups at specific positions | Enhanced potency against cancer cells |
| Pyrimidine nitrogen positioning | Alteration of nitrogen positions | Improved antiviral activity |
| Sulfur linkage | Variation in sulfur atom placement | Changes in solubility and bioavailability |
Antiviral Compound Development
A study highlighted the development of a series of chromeno-pyrimidine derivatives that demonstrated significant antiviral activity against herpes simplex virus (HSV). The lead compound from this series had a similar structure to This compound , showing promising results in vitro .
Anticancer Research
In another case study focusing on anticancer properties, researchers synthesized a library of chromeno-pyrimidine derivatives. One derivative exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells, indicating a potential therapeutic window for further development .
Mechanism of Action
The mechanism of action of 2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of cellular pathways involved in disease progression, such as cancer cell proliferation.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogous structures.
Research Findings and Implications
- Chromeno-pyrimidine vs.
- Substituent Effects :
- Synthetic Accessibility: Thio-pyrimidine intermediates are common starting materials, but chromeno-pyrimidine synthesis requires additional cyclization steps, increasing complexity .
Biological Activity
The compound 2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a novel derivative of chromeno[2,3-d]pyrimidine, which has garnered attention in recent years due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antioxidant effects.
Structural Characteristics
The compound features a complex structure that includes:
- A chromeno[2,3-d]pyrimidine moiety known for its diverse biological properties.
- A sulfanyl group that may enhance its reactivity and biological interactions.
- An acetamide functional group that can influence pharmacokinetics and bioactivity.
Antimicrobial Activity
Several studies have reported the antimicrobial potential of chromeno[2,3-d]pyrimidine derivatives. For instance:
- Antibacterial Effects : The synthesized compounds exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. In particular, compounds with electron-withdrawing groups (e.g., chlorine) demonstrated enhanced activity due to increased lipophilicity and membrane permeability .
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| 4e | Bacillus cereus | High |
| 4c | Pseudomonas aeruginosa | Moderate |
Anticancer Activity
Chromeno[2,3-d]pyrimidine derivatives have shown promising anticancer properties:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .
- In Vitro Studies : Compounds similar to the target compound have been tested against various cancer cell lines (e.g., breast and colon cancer), showing inhibition of cell growth and induction of cell death.
Antioxidant Activity
The antioxidant capacity of chromeno[2,3-d]pyrimidine derivatives has been evaluated using assays like DPPH scavenging:
- Results : Certain derivatives exhibited significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .
Case Studies
- Synthesis and Evaluation : A study synthesized several chromeno[2,3-d]pyrimidine derivatives and evaluated their biological activities. The findings indicated that modifications on the chromene structure significantly influenced both antibacterial and antioxidant activities .
- Comparative Study : Another research compared the biological activities of different chromeno derivatives. It was found that those with additional methyl or halogen substituents showed improved efficacy against bacterial strains and higher antioxidant potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
